molecular formula C10H13ClO2 B14844713 2-(Tert-butoxy)-3-chlorophenol

2-(Tert-butoxy)-3-chlorophenol

Cat. No.: B14844713
M. Wt: 200.66 g/mol
InChI Key: DMPHCKAIUVVSJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Tert-butoxy)-3-chlorophenol is a chlorinated phenolic compound offered for research and development purposes. Chemicals of this class often serve as key intermediates in organic synthesis and pharmaceutical research . The structure, featuring both a tert-butoxy ether group and a chloro substituent on the phenol ring, may be of interest in the development of novel antioxidants, stabilizers, and other functional materials, analogous to other sterically hindered phenols . Researchers can utilize this compound to explore its properties and potential applications in various fields. Please note: This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13ClO2

Molecular Weight

200.66 g/mol

IUPAC Name

3-chloro-2-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C10H13ClO2/c1-10(2,3)13-9-7(11)5-4-6-8(9)12/h4-6,12H,1-3H3

InChI Key

DMPHCKAIUVVSJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC=C1Cl)O

Origin of Product

United States

Synthetic Methodologies for 2 Tert Butoxy 3 Chlorophenol and Analogs

Alkylation Strategies for Phenol (B47542) Derivatization

The introduction of a tert-butyl group onto a phenolic ring can be achieved through several alkylation strategies. These methods primarily involve the reaction of a phenol with a tert-butylating agent, such as isobutylene (B52900) or tert-butanol (B103910), under catalytic conditions. The choice of catalyst and reaction conditions plays a crucial role in determining the regiochemical outcome of the reaction, particularly the ratio of ortho- to para-alkylation.

Phenoxide-Catalyzed Alkylation with Isobutylene

The alkylation of phenols with isobutylene in the presence of a phenoxide catalyst, particularly aluminum phenoxide, is a well-established method for the selective synthesis of ortho-alkylated phenols. oregonstate.educhemsrc.com This approach is advantageous for directing the bulky tert-butyl group to the position adjacent to the hydroxyl group.

The reaction mechanism involves the formation of an aluminum phenoxide complex, which then coordinates with isobutylene. This coordination facilitates the electrophilic attack of the isobutylene on the ortho position of the phenol ring. The process can be tuned to favor the formation of mono- or di-alkylated products. For instance, the reaction of phenol with isobutylene using an aluminum phenoxide catalyst can be controlled to yield 2-tert-butylphenol, a precursor for further functionalization. wikipedia.org The reaction is typically carried out under pressure and at elevated temperatures. oregonstate.edu

A key challenge in applying this method to the synthesis of 2-(tert-butoxy)-3-chlorophenol would be the initial selective ortho-tert-butylation of 3-chlorophenol (B135607). The electronic and steric effects of the chlorine atom at the meta-position would influence the regioselectivity of the alkylation.

Acid-Catalyzed Nucleophilic Substitution Approaches

Acid-catalyzed alkylation of phenols with tert-butanol or isobutylene represents another common strategy. google.comgoogle.com Various acid catalysts, including Brønsted acids like sulfuric acid and solid acid catalysts, have been employed. google.comgoogle.com In these reactions, the acid protonates the alkylating agent to generate a tert-butyl carbocation, which then acts as the electrophile in a Friedel-Crafts-type alkylation of the phenol ring.

The regioselectivity of acid-catalyzed alkylation is often less specific than phenoxide-catalyzed methods, typically yielding a mixture of ortho- and para-isomers. google.com For example, the tert-butylation of phenol with tert-butanol over certain solid acid catalysts can produce a mixture of 2-tert-butylphenol, 4-tert-butylphenol, and 2,4-di-tert-butylphenol. google.com The product distribution is influenced by factors such as the catalyst acidity, reaction temperature, and the solvent used.

Computational studies on the Brønsted acid-catalyzed tert-butylation of phenols have provided insights into the reaction mechanism, suggesting that the stability of the intermediate O-alkylation and C-alkylation products influences the final product distribution. google.com

Alkylation MethodTypical CatalystAlkylating AgentMajor Products from PhenolRef.
Phenoxide-CatalyzedAluminum PhenoxideIsobutylene2-tert-Butylphenol, 2,6-Di-tert-butylphenol oregonstate.edu
Acid-CatalyzedSulfuric AcidIsobutylene2-tert-Butylphenol, 4-tert-Butylphenol google.com
Solid Acid-CatalyzedZeolites, Claystert-Butanol2-tert-Butylphenol, 4-tert-butylphenol google.com

Chlorination Techniques for Phenolic Systems

The introduction of a chlorine atom onto a phenolic ring can be accomplished through various chlorinating agents and techniques. The primary challenge lies in controlling the regioselectivity of the chlorination, especially when other substituents are present on the ring.

Regioselective Chlorination Methods

Achieving regioselective chlorination of phenols is crucial for the synthesis of specific isomers. The directing effect of the hydroxyl group generally favors ortho- and para-chlorination. However, the presence of other substituents, such as a tert-butoxy (B1229062) group, will influence the position of the incoming chlorine atom.

Recent advances have focused on catalyst-controlled regioselective chlorination. For instance, the use of specific catalysts can direct the chlorination of phenols to either the ortho or para position with high selectivity. This level of control is essential for synthesizing a specific isomer like this compound, which would require chlorination at the meta-position relative to the hydroxyl group but ortho to the tert-butoxy group.

Chlorination of Phenol Precursors

A plausible synthetic route to this compound involves the chlorination of a suitable precursor, such as 2-tert-butoxyphenol. The directing effects of the hydroxyl and tert-butoxy groups would need to be carefully considered. The bulky tert-butoxy group at the 2-position might sterically hinder ortho-chlorination at the 6-position, potentially favoring chlorination at the 4- and other available positions.

Alternatively, starting with 3-chlorophenol, one could introduce the tert-butoxy group. Direct chlorination of phenol itself using reagents like tert-butyl hypochlorite (B82951) in a nonpolar solvent can yield 2-chlorophenol (B165306), which could then be a substrate for etherification. chemicalbook.com

Chlorinating AgentSubstrateProduct(s)Ref.
tert-Butyl hypochloritePhenol2-Chlorophenol, 4-Chlorophenol chemicalbook.com
Sulfuryl chloride3-tert-Butylphenol3-tert-Butyl-4-chlorophenol, 3-tert-Butyl-6-chlorophenol

Etherification Approaches for Tert-Butoxy Group Introduction

The formation of the tert-butyl ether linkage is a key step in the synthesis of this compound. This can be achieved by reacting a chlorophenol with a tert-butylating agent under conditions that favor O-alkylation over C-alkylation.

The etherification of phenols with isobutylene or tert-butanol under acidic conditions is a common method. For example, p-chlorophenol can be reacted with isobutylene in the presence of a catalytic amount of sulfuric acid to produce 4-tert-butoxychlorobenzene. The use of an organic solvent is typical, and the reaction is often carried out at or below room temperature to minimize side reactions.

Alternatively, solid acid catalysts can be employed for the etherification of chlorophenols. For instance, a continuous process for the synthesis of p-chlorophenyl tert-butyl ether using an activated clay catalyst loaded with aluminum chloride has been developed. This method offers advantages in terms of catalyst recyclability and reduced corrosion.

A general method for the tert-butylation of alcohols and carboxylic acids using bis(trifluoromethanesulfonyl)imide in tert-butyl acetate (B1210297) has also been reported, which could potentially be adapted for the etherification of chlorophenols. thieme.de

Starting MaterialReagentCatalystProductRef.
p-ChlorophenolIsobutyleneSulfuric Acid4-tert-Butoxychlorobenzene
p-ChlorophenolIsobutyleneAlCl₃ on Activated Clayp-Chlorophenyl tert-butyl ether
3-Chlorophenoltert-ButanolNot specified4-(tert-Butyl)-3-chlorophenol chemsrc.com

Strategies for Phenolic Hydroxyl Protection via Tert-butylation

The introduction of a tert-butyl group onto a phenolic hydroxyl is a critical step in the synthesis of compounds like this compound. While direct Friedel-Crafts alkylation of phenols with tert-butylating agents can lead to undesired ring alkylation, several more selective methods have been developed. researchgate.netresearchgate.net

One effective strategy involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a Lewis acid catalyst. For instance, a mild and generally applicable method for the protection of alcohols as tert-butyl ethers utilizes magnesium perchlorate (B79767) (Mg(ClO₄)₂) as a catalyst with Boc₂O. organic-chemistry.org The reaction of alcohols with Boc₂O can yield either tert-butyl ethers or tert-butyl carbonates, with the product distribution being influenced by the Lewis acid's counter-ion. researchgate.net Perchlorates and triflates tend to favor the formation of ethers. researchgate.net

Another approach involves the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst for the reaction of carboxylic acids and alcohols with tert-butyl acetate to form tert-butyl esters and ethers, respectively. organic-chemistry.org For the synthesis of aryl tert-butyl ethers, a palladium-catalyzed method has been described for the coupling of unactivated aryl bromides or chlorides with a tert-butoxide source, employing air-stable dialkylphosphinobiphenyl ligands. organic-chemistry.org

The table below summarizes some common reagents and conditions for the tert-butylation of phenolic hydroxyl groups.

Reagent/Catalyst SystemSubstrate ScopeKey Features
Boc₂O / Mg(ClO₄)₂AlcoholsMild conditions, good applicability. organic-chemistry.org
Boc₂O / Lewis AcidsAlcoholsProduct distribution (ether vs. carbonate) depends on the Lewis acid's anion. researchgate.net
Tf₂NH / tert-Butyl AcetateCarboxylic acids, AlcoholsCatalytic amounts of Tf₂NH are effective. organic-chemistry.org
Pd-catalysis / Dialkylphosphinobiphenyl LigandsAryl Bromides/ChloridesGood yields for unactivated aryl halides. organic-chemistry.org

Deprotection and Cleavage Reactions of Tert-butoxy Ethers

The removal of the tert-butyl protecting group is a crucial final step in many synthetic sequences. The stability of the tert-butyl ether linkage allows for a range of deprotection conditions, from strongly acidic to milder catalytic methods.

A common method for the cleavage of tert-butyl ethers is treatment with strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758). researchgate.netthieme-connect.de Aqueous phosphoric acid has also been demonstrated as an effective, environmentally benign, and selective reagent for the deprotection of tert-butyl ethers, tolerating other protecting groups like benzyl (B1604629) and silyl (B83357) ethers. organic-chemistry.orgorganic-chemistry.org

For milder deprotection, a system of cerium(III) chloride (CeCl₃) and sodium iodide (NaI) in acetonitrile (B52724) has been shown to be a very suitable catalyst. researchgate.netorganic-chemistry.org More recently, a catalytic protocol using the tris-4-bromophenylamminium radical cation, known as "magic blue" (MB•+), in combination with triethylsilane has been developed for the mild cleavage of the C-O bond in tert-butyl ethers. researchgate.netacs.org This method is advantageous as it avoids high temperatures and strong acids or bases. acs.org

The choice of deprotection agent can be critical for substrates with multiple sensitive functional groups. The following table outlines several deprotection methods for tert-butoxy ethers.

Reagent/SystemConditionsAdvantages
Trifluoroacetic Acid (TFA)50% TFA in CH₂Cl₂Common and effective. researchgate.netthieme-connect.de
Aqueous Phosphoric AcidEnvironmentally benign, selective. organic-chemistry.orgorganic-chemistry.org
CeCl₃·7H₂O / NaIAcetonitrileMild and chemoselective. researchgate.netorganic-chemistry.org
"Magic Blue" (MB•+) / TriethylsilaneCatalytic, mild conditions, suitable for diverse substrates. researchgate.netacs.org
Zinc BromideLow cost, environmentally friendly. researchgate.net

Multi-step Synthetic Sequences Involving Related Intermediates

While specific multi-step syntheses detailing the use of this compound are not extensively reported, its role as a protected intermediate is clear. In a multi-step synthesis, a protected phenol like this allows for chemical modifications on other parts of the molecule without interference from the reactive hydroxyl group.

For example, the synthesis of complex molecules often requires sequential bond-forming reactions, such as cross-coupling reactions or the introduction of other functional groups. nih.govresearchgate.net The tert-butoxy group in this compound would allow for reactions at the aromatic ring, potentially guided by the electronic nature of the chloro and tert-butoxy substituents, or at other positions if the molecule were part of a larger scaffold.

The development of computer-aided synthesis planning (CASP) tools has facilitated the design of complex multi-step syntheses by retrospectively breaking down a target molecule into simpler, commercially available starting materials. nih.govarxiv.org In such a synthetic plan, a protected phenol intermediate would be a key building block, enabling a convergent and efficient route to the final product. After the necessary transformations are complete, the phenolic hydroxyl group can be unmasked using one of the deprotection methods described previously.

Chemical Reactivity and Mechanistic Investigations of 2 Tert Butoxy 3 Chlorophenol

Influence of Substituents on Aromatic Ring Reactivity

The reactivity of the aromatic ring in 2-(tert-butoxy)-3-chlorophenol is determined by the combined electronic and steric contributions of the hydroxyl (-OH), tert-butoxy (B1229062) (-O-tBu), and chloro (-Cl) substituents.

Electronic Effects: Electron-donating and Electron-withdrawing Properties

The electronic nature of each substituent plays a crucial role in modulating the electron density of the benzene (B151609) ring. The hydroxyl and tert-butoxy groups are potent activating groups, while the chloro group is a deactivating group.

The hydroxyl (-OH) group at position C-1 is a strong activating group. It donates electron density to the aromatic ring through resonance, a phenomenon where its lone pair of electrons delocalizes into the π-system of the ring. byjus.commlsu.ac.in This increases the nucleophilicity of the ring, making it more susceptible to electrophilic attack.

The tert-butoxy (-O-tBu) group at position C-2 is also a strong activating group, functioning similarly to the hydroxyl group. The oxygen atom's lone pairs participate in resonance, enriching the electron density of the ring. ucalgary.ca The tert-butyl group attached to the oxygen has a weak electron-donating inductive effect. stackexchange.com

Table 1: Electronic Properties of Substituents on this compound

SubstituentPositionInductive EffectResonance EffectOverall Effect on Ring
Hydroxyl (-OH)C-1Electron-withdrawingStrong electron-donatingStrong activating
tert-Butoxy (-O-tBu)C-2Weak electron-donatingStrong electron-donatingStrong activating
Chloro (-Cl)C-3Strong electron-withdrawingWeak electron-donatingWeak deactivating

Steric Effects of the Tert-butyl Moiety

The tert-butyl group is known for its significant steric bulk, which can impede the approach of reagents to nearby positions. numberanalytics.comyoutube.com In this compound, the tert-butoxy group at C-2 imposes considerable steric hindrance. This steric congestion primarily affects the adjacent positions, namely the C-1 position bearing the hydroxyl group and the C-3 position bearing the chloro group. While direct reactions at these substituted positions are not the primary focus of electrophilic aromatic substitution, the bulkiness of the tert-butyl group can influence the orientation of the substituents and hinder the approach of electrophiles to the ortho position C-6. This steric factor is a critical determinant of the regioselectivity of reactions involving this molecule. stackexchange.com

Electrophilic Aromatic Substitution Reactions

Phenols and their ethers are highly susceptible to electrophilic aromatic substitution due to their activated nature. libretexts.org The regiochemical outcome of such reactions on this compound is dictated by the directing effects of the existing substituents.

Regioselectivity and Directing Effects

All three substituents—hydroxyl, tert-butoxy, and chloro—are ortho, para-directors. byjus.commlsu.ac.inucalgary.ca Their collective influence determines the position of substitution for an incoming electrophile. The available positions for substitution are C-4, C-5, and C-6.

The hydroxyl group at C-1 directs incoming electrophiles to its ortho position (C-6) and para position (C-4).

The tert-butoxy group at C-2 directs to its para position (C-5), as its ortho positions (C-1 and C-3) are already substituted.

The chloro group at C-3 directs to its ortho position (C-4) and para position (C-6).

The powerful activating and directing effects of the hydroxyl and tert-butoxy groups are the dominant factors. A consensus of these directing effects suggests that positions C-4, C-5, and C-6 are all activated. However, the steric hindrance from the bulky tert-butyl group at C-2 is expected to disfavor attack at the adjacent C-6 position. youtube.com Therefore, electrophilic substitution is most likely to occur at positions C-4 and C-5, with the potential for a mixture of products.

Table 2: Directing Effects for Electrophilic Aromatic Substitution

PositionDirected by -OH (C-1)Directed by -O-tBu (C-2)Directed by -Cl (C-3)Overall Activation/Deactivation
C-4Para (Activating)MetaOrtho (Directing)Strongly Activated
C-5MetaPara (Activating)MetaActivated
C-6Ortho (Activating)MetaPara (Directing)Activated but Sterically Hindered

Investigation of Transition States in Electrophilic Pathways

The regioselectivity of electrophilic aromatic substitution can be further understood by examining the stability of the carbocation intermediates (arenium ions or Wheland intermediates) formed during the reaction. nih.gov The most stable intermediate corresponds to the lowest energy transition state and the fastest reaction pathway.

Attack at C-4: The positive charge in the arenium ion can be delocalized through resonance, with one of the resonance structures placing the positive charge on C-1, directly adjacent to the hydroxyl group. This allows for significant stabilization through the donation of a lone pair from the hydroxyl oxygen.

Attack at C-5: The positive charge of the intermediate can be delocalized onto C-2, adjacent to the tert-butoxy group, which provides substantial resonance stabilization.

Attack at C-6: The positive charge can be delocalized to C-1, allowing for resonance stabilization by the hydroxyl group. However, the transition state leading to this intermediate is likely to be of higher energy due to the steric clash between the incoming electrophile and the bulky tert-butoxy group at C-2. nih.gov

The formation of arenium ions where the positive charge can be stabilized by the potent resonance donation from the oxygen atoms of the hydroxyl and tert-butoxy groups is highly favored. youtube.com While both C-4 and C-5 lead to well-stabilized intermediates, the precise product distribution would depend on the specific electrophile and reaction conditions.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on this compound can be considered at two sites: the aromatic ring and the tert-butyl group of the ether linkage.

Nucleophilic Aromatic Substitution (SNAr): This type of reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (in this case, the chloro substituent). fiveable.me The aromatic ring of this compound is highly electron-rich due to the powerful electron-donating hydroxyl and tert-butoxy groups. These groups deactivate the ring for nucleophilic attack. Consequently, nucleophilic aromatic substitution to replace the chlorine atom is expected to be extremely unfavorable under standard conditions.

Reaction at the Ether Linkage: The tert-butoxy group can undergo cleavage under strong acidic conditions. Protonation of the ether oxygen converts the tert-butoxy group into a good leaving group. libretexts.org Subsequent cleavage of the C-O bond would proceed via an S(_N)1 mechanism to form a stable tert-butyl carbocation and 3-chlorocatechol. rsc.org This reaction is a more plausible nucleophilic substitution pathway for this molecule compared to SNAr.

Predicted Reactivity via Computational Strategies

In the context of radical-initiated reactions, such as those involving hydroxyl radicals (•OH), computational models can predict reaction rate constants. For the broader class of chlorophenols, these calculations have shown that the energy barriers for hydrogen abstraction from the phenolic -OH group are influenced by the substitution pattern of chlorine atoms. nih.gov Specifically, for trichlorophenols, transition states with para-substitution exhibit lower imaginary frequencies, suggesting a different kinetic profile compared to those without. nih.gov While specific computational studies on this compound are not widely available, the principles derived from studies on related chlorophenols provide a framework for predicting its behavior. The bulky tert-butoxy group at the ortho position would likely introduce steric hindrance, influencing the approach of reactants and potentially altering reaction pathways compared to less substituted chlorophenols.

Oxidative and Reductive Transformations

Tert-butoxy Group Oxidation Pathways

The tert-butoxy group, while generally resistant to oxidation, can undergo transformation under specific conditions. google.com The oxidation of alkyl side chains on an aromatic ring is a well-established reaction, typically proceeding through the formation of a benzylic radical. libretexts.orgunizin.orgopenstax.org However, the tert-butyl group lacks benzylic hydrogens, making it inert to many common oxidizing agents like potassium permanganate. libretexts.orgunizin.orgopenstax.org

Despite this, methods have been developed for the oxidation of tertiary-butyl groups on aromatic rings to the corresponding carboxylic acids using nitrogen dioxide (NO2) gas at elevated temperatures in an inert solvent. google.com Another potential pathway involves the reaction with radicals, such as tert-butoxy radicals generated from the photodecomposition of di-tert-butyl peroxide. osti.gov These radicals can abstract the phenolic hydrogen, leading to the formation of a phenoxy radical, which can then undergo further reactions. osti.gov The oxidation of hindered phenols, like those containing tert-butyl groups, has been studied extensively, revealing complex product mixtures resulting from phenoxy-peroxy and phenoxy-phenoxy radical coupling reactions. cdnsciencepub.comacs.orgacs.org The presence of the tert-butoxy group influences the stability and subsequent reactions of the resulting phenoxyl radicals. nih.gov

Visible-light-driven transformations using photosensitizers offer another avenue for the oxidation of phenols. thieme-connect.com In these reactions, energy transfer from the excited photosensitizer can lead to the formation of singlet oxygen, a highly electrophilic species that can react with electron-rich phenols. thieme-connect.com

Reduction of Aromatic Halides

The reduction of aryl halides, including chlorophenols, is a critical transformation for both synthesis and detoxification. rsc.orgrsc.org A common method for this reduction is catalytic hydrodehalogenation, which involves the use of a metal catalyst, typically palladium, and a hydride source. rsc.orgrsc.orgorganic-chemistry.org This process can be carried out under mild conditions using palladium complexes with specific ligands, with ethanol (B145695) often serving as the hydride source. rsc.orgrsc.org

The mechanism for palladium-catalyzed hydrodehalogenation generally involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by a hydride transfer and reductive elimination to yield the dehalogenated aromatic compound. rsc.org The reactivity of aryl halides in these reactions follows the order I > Br > Cl, meaning chlorides are generally the most difficult to reduce. rsc.orgorganic-chemistry.org

Electrochemical methods also provide an effective means for the reductive dechlorination of chlorophenols. For instance, the electro-reductive dechlorination of 3-chlorophenol (B135607) has been successfully demonstrated using a palladium-loaded carbon felt (Pd/CF) cathode. mdpi.com In this process, active hydrogen atoms are formed on the palladium surface, which then react with the chlorophenol to cleave the carbon-chlorine bond, yielding phenol (B47542). mdpi.com The efficiency of this process is influenced by factors such as the reduction current and the electrolyte used. mdpi.com

Other reductive methods include the use of alkali metals and sodium naphthalenide, which proceed through radical intermediates. acs.org Photochemical methods have also been explored for the dehalogenation of aryl halides. acs.org

Mechanistic Elucidation of Formation and Reaction Pathways

Identification of Intermediates and Transition States

The elucidation of reaction mechanisms for compounds like this compound relies heavily on the identification of transient species such as intermediates and transition states. In the context of chlorophenol reactions, radical intermediates are frequently proposed. For instance, the oxidation of phenols often proceeds via the formation of a phenoxy radical. cdnsciencepub.comacs.orgacs.orgacs.org The stability and subsequent reaction pathways of this radical are influenced by the substituents on the aromatic ring. The bulky tert-butoxy group in this compound would be expected to stabilize the corresponding phenoxy radical.

In the oxidation of alkylbenzenes, benzylic radicals are key intermediates. libretexts.orgopenstax.org While the tert-butoxy group itself lacks benzylic hydrogens, reactions involving the aromatic ring or the phenolic group can still proceed through radical pathways. For example, the reaction of phenols with tert-butoxy radicals, generated from di-tert-butyl peroxide, leads to the formation of phenoxy radicals. osti.gov

Computational studies using density functional theory (DFT) are invaluable for mapping potential energy surfaces and identifying transition states. For the reactions of chlorophenols with radicals like O(3P), the transition states for hydrogen abstraction have been characterized, and their imaginary frequencies calculated. nih.gov These calculations reveal how the position of the chlorine substituent affects the geometry and energy of the transition state. nih.gov

In nucleophilic aromatic substitution reactions, which are relevant for the dehalogenation of aryl chlorides, anionic intermediates are predicted. acs.org The stability of these intermediates is a key factor in determining the preferred reaction mechanism.

Kinetic Studies and Solvent Effects

Kinetic studies provide crucial information about reaction rates and the factors that influence them. For the reaction of phenols with free radicals, the rates are profoundly affected by the solvent. acs.orgacs.org Hydrogen-bond-accepting solvents can decrease the rate of hydrogen abstraction by stabilizing the phenolic O-H group. osti.gov For example, the rate constant for the reaction of phenol with tert-butoxy radicals is significantly lower in pyridine (B92270) (a hydrogen-bonding solvent) compared to benzene. osti.gov

The mechanism of such reactions can also shift depending on the solvent and the reactants. Three non-exclusive mechanisms have been proposed: hydrogen atom transfer (HAT), proton-coupled electron transfer (PCET), and sequential proton-loss electron transfer (SPLET). acs.orgacs.org The balance between these pathways is delicate and depends on the solvent's ability to accept hydrogen bonds and solvate anions, as well as the properties of the radical and the phenol. acs.orgacs.org

In the context of nucleophilic substitution reactions, such as the dehalogenation of aryl chlorides, the solvent plays a critical role in stabilizing intermediates and transition states. Polar, protic solvents are known to stabilize the ions formed during SN1 reactions, thereby increasing the reaction rate. libretexts.org Conversely, for SN2 reactions, polar protic solvents can solvate the nucleophile, reducing its reactivity and slowing the reaction. libretexts.orgyoutube.com The choice of solvent can dramatically alter the rate of nucleophilic substitution reactions. youtube.com

For the electrochemical reduction of 3-chlorophenol, the reaction was found to follow first-order kinetics. mdpi.com The rate of degradation is influenced by the reduction current, with an optimal current leading to the highest removal rate. mdpi.com

The table below summarizes the effect of solvent on reaction rates for different types of reactions relevant to this compound.

Reaction TypeSolvent Effect on RateReference
Radical Abstraction of Phenolic HydrogenDecreased in H-bond accepting solvents osti.gov
Nucleophilic Substitution (SN1)Increased in polar, protic solvents libretexts.org
Nucleophilic Substitution (SN2)Decreased in polar, protic solvents libretexts.orgyoutube.com

Spectroscopic Characterization Techniques in Advanced Chemical Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The analysis of ¹H and ¹³C NMR spectra is the first step in piecing together the molecular puzzle of 2-(Tert-butoxy)-3-chlorophenol. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the protons of the tert-butoxy (B1229062) group. The aromatic protons, influenced by the electron-withdrawing chlorine atom and the electron-donating tert-butoxy and hydroxyl groups, would appear in the aromatic region (typically 6.5-8.0 ppm). The hydroxyl proton signal is often a broad singlet, and its chemical shift can vary depending on solvent and concentration. The nine equivalent protons of the tert-butyl group would give rise to a sharp singlet, typically in the upfield region (around 1.3 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals would be anticipated for the aromatic carbons and the carbons of the tert-butoxy group. The chemical shifts of the aromatic carbons are influenced by the substituents on the ring. The carbon bearing the hydroxyl group and the carbon bearing the tert-butoxy group would be shifted downfield, while the carbon attached to the chlorine atom would also show a characteristic shift. The quaternary carbon and the methyl carbons of the tert-butyl group would have their own unique resonances.

To further unravel the connectivity of protons within the molecule, two-dimensional (2D) NMR techniques are employed.

HH-COSY (Homonuclear Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, HH-COSY would be instrumental in assigning the signals of the aromatic protons by showing the coupling network between them.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond directly coupled protons to show entire spin systems. In the context of the aromatic ring of this compound, a TOCSY experiment could help to identify all protons belonging to the same spin system, even if some of the direct couplings are very small.

Detailed 2D NMR data for this compound is not publicly documented.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would be expected to display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic ring and the tert-butyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-O stretching vibrations of the ether linkage in the tert-butoxy group and the phenolic C-O bond would likely be observed in the 1200-1300 cm⁻¹ and 1000-1200 cm⁻¹ regions. The presence of the chlorine substituent on the aromatic ring would give rise to C-Cl stretching vibrations, typically in the fingerprint region below 800 cm⁻¹. Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ range. okstate.educdnsciencepub.comresearchgate.netlibretexts.org

Table 1: Expected Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Phenolic O-H Stretching 3200-3600 (broad)
Aromatic C-H Stretching 3000-3100
Aliphatic C-H Stretching 2850-2960
Aromatic C=C Stretching 1450-1600
C-O (ether) Stretching 1200-1300
C-O (phenol) Stretching 1000-1200

This table is based on established correlation charts for IR spectroscopy. Specific experimental data for this compound is not available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

Electron Ionization (EI): In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The resulting mass spectrum is a fingerprint of the molecule.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly useful for polar and less volatile molecules. It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, with minimal fragmentation.

For this compound, ESI would be a suitable method to confirm the molecular weight.

The fragmentation pattern observed in an EI mass spectrum provides valuable clues about the molecule's structure. For this compound, the molecular ion peak would be expected, although its intensity might be low. A characteristic fragmentation pathway for tert-butoxy substituted aromatic compounds is the loss of an isobutylene (B52900) molecule ((CH₃)₂C=CH₂) from the molecular ion, resulting in a prominent peak corresponding to the remaining chlorophenol radical cation. Another common fragmentation is the loss of a methyl group (CH₃) from the tert-butyl group. The presence of chlorine would be indicated by the isotopic pattern of chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Table 2: Potential Mass Spectrometry Fragments for this compound

Fragment Ion Proposed Structure
[M]⁺ [C₁₀H₁₃ClO]⁺
[M - C₄H₈]⁺ [C₆H₅ClO]⁺

This table represents plausible fragmentation pathways based on general principles of mass spectrometry. Detailed experimental fragmentation data for this compound is not publicly available.

Analysis of Isotopic Patterns (e.g., for Chlorine)

In mass spectrometry, the analysis of isotopic patterns is a powerful tool for the structural elucidation of chemical compounds. This technique is particularly definitive for organohalogen compounds, such as this compound, due to the distinctive natural isotopic abundances of elements like chlorine and bromine.

Chlorine exists naturally as two stable isotopes: chlorine-35 (³⁵Cl) and chlorine-37 (³⁷Cl). wikipedia.orgusgs.gov The natural abundance of these isotopes is approximately 75.77% for ³⁵Cl and 24.23% for ³⁷Cl. usgs.govchemdictionary.org This translates to a relative intensity ratio of roughly 3:1. libretexts.orgucalgary.ca Consequently, any molecule containing a single chlorine atom will exhibit a characteristic pair of peaks in its mass spectrum, separated by two mass-to-charge units (m/z). These peaks are designated as the molecular ion peak (M) and the M+2 peak. libretexts.orglibretexts.org

For this compound (chemical formula C₁₀H₁₃ClO₂), the presence of one chlorine atom results in a distinct isotopic signature in the molecular ion region of its mass spectrum. The M peak corresponds to the molecule containing the more abundant ³⁵Cl isotope, while the M+2 peak corresponds to the molecule containing the ³⁷Cl isotope. The intensity of the M peak will be approximately three times greater than that of the M+2 peak, providing clear evidence for the presence of a single chlorine atom in the molecule. libretexts.orgucalgary.ca

The fragmentation of the molecular ion can also yield smaller ions that retain the chlorine atom. These fragment ions will also display the same characteristic 3:1 isotopic pattern at their respective m/z values, further confirming the presence and location of chlorine within the molecule's structure. ucalgary.cachemguide.co.uk High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass of the ions, allowing for the calculation of the elemental composition and providing an additional layer of confirmation for the compound's identity. nih.gov Advanced techniques like gas chromatography-mass spectrometry (GC-MS) are often used for the analysis of such organochlorine compounds. shimadzu.comshimadzu.com

Below are data tables detailing the isotopic information for chlorine and the expected molecular ion peaks for this compound.

Table 1: Isotopic Data for Naturally Occurring Chlorine

This table provides the specific mass and natural abundance of chlorine's stable isotopes. This fundamental data is the basis for the characteristic patterns observed in mass spectrometry.

IsotopeAtomic Mass (Da)Isotopic Abundance (%)
³⁵Cl34.968852775.77 usgs.gov
³⁷Cl36.965902624.23 usgs.gov

Table 2: Predicted Molecular Ion Peaks for this compound

This table illustrates the expected m/z values and their theoretical relative intensities for the molecular ion of this compound, based on its isotopic composition.

Molecular IonCorresponding IsotopeCalculated m/zExpected Relative Intensity
[M]⁺C₁₀H₁₃(³⁵Cl)O₂~216.06~100% (3)
[M+2]⁺C₁₀H₁₃(³⁷Cl)O₂~218.06~32% (1)

Computational Chemistry and Molecular Modeling of 2 Tert Butoxy 3 Chlorophenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost for studying the electronic structure of molecules. It is widely used to determine molecular properties, including geometry and reactivity. mdpi.comresearchgate.net

The first step in a computational analysis is to determine the molecule's most stable three-dimensional arrangement, a process known as geometry optimization. Using DFT methods, such as the B3LYP functional combined with a basis set like 6-311+G(d,p), the coordinates of the atoms are adjusted until a minimum on the potential energy surface is located. This optimized geometry corresponds to the most stable conformation of 2-(tert-butoxy)-3-chlorophenol.

From this calculation, fundamental electronic structure data is obtained. This includes the total electronic energy, the distribution of electrons within the molecule, and the energies of the molecular orbitals. These results are foundational for all further computational analysis. scispace.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. wuxibiology.com

The energy of the LUMO is a direct indicator of a molecule's electron-accepting ability. A lower LUMO energy suggests a greater propensity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability. mdpi.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and less stable. researchgate.net From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's chemical behavior. nih.govajchem-a.com

Below is a table of hypothetical reactivity indices for this compound, as would be derived from DFT calculations.

ParameterFormulaDescriptionHypothetical Value
EHOMO -Energy of the Highest Occupied Molecular Orbital-6.5 eV
ELUMO -Energy of the Lowest Unoccupied Molecular Orbital-1.2 eV
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability5.3 eV
Ionization Potential (I) -EHOMOThe energy required to remove an electron6.5 eV
Electron Affinity (A) -ELUMOThe energy released when an electron is added1.2 eV
Electronegativity (χ) (I + A) / 2The power of an atom to attract electrons to itself3.85 eV
Chemical Hardness (η) (I - A) / 2Measures resistance to change in electron distribution2.65 eV
Chemical Softness (S) 1 / (2η)The reciprocal of hardness, indicates high reactivity0.189 eV⁻¹
Electrophilicity Index (ω) χ² / (2η)A measure of the energy lowering of a molecule when it accepts electrons2.79 eV

These values are illustrative and represent typical results obtained from DFT calculations for similar phenolic compounds.

The chemical behavior of this compound is governed by the interplay of steric and electronic effects from its functional groups.

Steric Effects : The tert-butoxy (B1229062) group, with its bulky three-dimensional structure, exerts significant steric hindrance. This bulkiness can influence the molecule's preferred conformation, potentially twisting the group out of the plane of the phenol (B47542) ring to minimize steric clash with the adjacent hydroxyl and chloro groups. This steric hindrance also dictates how the molecule can interact with other molecules, shielding nearby reactive sites.

Electronic Effects : The substituent groups have distinct electronic influences. The hydroxyl (-OH) and tert-butoxy (-O-C(CH₃)₃) groups are electron-donating through resonance and induction, increasing electron density on the aromatic ring. Conversely, the chlorine (-Cl) atom is electron-withdrawing via induction but weakly electron-donating through resonance. DFT calculations, particularly through the analysis of the Molecular Electrostatic Potential (MEP) and calculated atomic charges (e.g., Mulliken charges), can map these electronic effects. The MEP surface visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing a guide to its reactive sites. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their electronic absorption spectra. researchgate.net It is widely used to calculate the vertical excitation energies, which correspond to the absorption of light, and the oscillator strengths, which determine the intensity of these absorptions. arxiv.orgcnr.it

For this compound, TD-DFT calculations can predict its UV-Visible spectrum by identifying the energies of transitions from the ground state to various excited states. The calculations can also characterize the nature of these transitions, for instance, distinguishing between π → π* transitions, typically involving the aromatic ring, and n → π* transitions, which may involve non-bonding electrons on the oxygen or chlorine atoms.

A hypothetical table of TD-DFT results for this compound is presented below.

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S14.432800.021HOMO -> LUMO (n -> π)
S24.962500.155HOMO-1 -> LUMO (π -> π)
S35.442280.310HOMO -> LUMO+1 (π -> π*)

These values are illustrative and represent typical results that would be obtained from TD-DFT calculations.

Molecular Dynamics (MD) Simulations for Solvation Effects

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. To understand how this compound behaves in a solvent like water or methanol, an MD simulation would be performed. This involves placing a model of the molecule into a simulation box filled with solvent molecules and calculating the forces between all atoms to simulate their motion. nih.govrsc.org

These simulations provide detailed information on solvation, including:

Solvation Shell Structure : Analysis of the radial distribution functions from the simulation can reveal the structure and size of the solvent shells around different parts of the solute molecule, such as the hydrophilic hydroxyl group and the hydrophobic tert-butyl group.

Hydrogen Bonding : MD simulations can quantify the dynamics of hydrogen bonds formed between the phenolic proton or oxygen atoms and the surrounding solvent molecules.

Solvation Free Energy : This key thermodynamic quantity, which represents the energy change associated with transferring the molecule from a vacuum to the solvent, can be calculated to understand its solubility and partitioning behavior. arxiv.org

MD simulations thus offer a dynamic picture of how the solvent organizes around the solute and influences its conformational preferences and interactions. arxiv.orgnih.gov

Quantum Chemical Characterization of Non-covalent Interactions

Beyond the strong covalent bonds that hold the molecule together, weaker non-covalent interactions play a critical role in its structure and function. DFT calculations can be used to characterize these subtle forces. mdpi.com For this compound, important non-covalent interactions include:

Intramolecular Hydrogen Bonding : A potential hydrogen bond could form between the hydrogen of the hydroxyl group and the oxygen of the adjacent tert-butoxy group. This would significantly influence the molecule's conformation and the acidity of the phenolic proton.

Halogen Bonding : The chlorine atom can act as a halogen bond donor, interacting with nucleophilic sites on other molecules.

Methods such as the Quantum Theory of Atoms in Molecules (QTAIM) or analysis of the electron density topology can be applied to the DFT results to find and quantify these interactions, identifying bond paths and characterizing their strength and nature.

Advanced Derivatization Strategies for Analytical and Synthetic Applications

Silylation Techniques for GC-MS Analysis

Silylation involves replacing the active hydrogen of the phenolic hydroxyl group with a silyl (B83357) group, such as the trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. This process reduces the polarity of the compound, decreases its potential for adsorption on active sites within the GC system, and produces a derivative with favorable mass spectrometric properties.

TBDMS derivatization is a widely used technique for the analysis of phenols. The reaction typically involves a reagent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). The resulting TBDMS ethers are significantly more stable towards hydrolysis than their TMS counterparts, a key advantage that allows for greater flexibility in sample handling and storage. springernature.com

The TBDMS derivatives of chlorophenols exhibit characteristic fragmentation patterns in electron ionization (EI) mass spectrometry. A prominent feature in the mass spectra is the formation of a base peak corresponding to the loss of the tert-butyl group, represented as [M-57]⁺ (or [M-C(CH₃)₃]⁺). dphen1.com This predictable fragmentation is highly useful for trace-level analysis using selected ion monitoring (SIM), where the instrument is set to detect specific ions, thereby increasing sensitivity and selectivity. dphen1.com

A comparative study on the derivatization of various phenols, including chlorophenols, found that TBDMS derivatization provided excellent recoveries, ranging from 93.8% to 108.3%. dphen1.comnih.gov

The reactivity of chlorophenols with silylating agents is influenced by the choice of reagent, the solvent, and the presence of catalysts. A variety of silylating agents are available, each with different levels of reactivity.

BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): This is a powerful silylating agent that reacts more rapidly and completely than its non-fluorinated analog, BSA. gcms.cz It is highly effective for derivatizing phenols. gcms.cztcichemicals.com

TMSDMC (Trimethylsilyl-N,N-dimethylcarbamate): This reagent has the advantage of reacting almost instantaneously with phenols at room temperature, simplifying the sample preparation workflow. researchgate.net

MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide): As mentioned, this reagent forms highly stable TBDMS derivatives. researchgate.net

The choice of solvent can dramatically affect the rate of derivatization. For example, the silylation of chlorophenols with BSTFA was found to be completed quantitatively within 15 seconds at room temperature when acetone (B3395972) was used as the solvent. nih.gov In other common solvents like dichloromethane (B109758) or hexane (B92381), the same reaction took over an hour. nih.gov This rate enhancement is also observed in mixed solvents, provided the acetone content is above 60%. nih.gov For silylating agents that are highly reactive, such as BSTFA, the addition of a catalyst like trimethylchlorosilane (TMCS) can further increase reactivity, which is particularly useful for sterically hindered phenols. gcms.cz

Acylation and Isobutoxycarbonylation Derivatization

Acylation is another robust strategy for derivatizing chlorophenols. This method converts the phenolic hydroxyl group into an ester. A related technique, isobutoxycarbonylation, transforms the hydroxyl group into a carbonate. These methods serve to protect the polar group, thereby improving GC performance.

Acylation is commonly performed using reagents like acetic anhydride (B1165640). One effective method involves a solid-phase derivative extraction where chlorophenols are first retained on a strong anion-exchange resin. researchgate.net Acetic anhydride is then passed through the column to derivatize the trapped phenols in-situ. researchgate.net The resulting acetylated derivatives are then eluted with a non-polar solvent like hexane for GC-MS analysis. researchgate.net

Isobutoxycarbonylation utilizes isobutyl chloroformate (isoBCF) as the derivatizing agent. In a study comparing derivatization methods for various phenols, including chlorophenols, samples were derivatized with isoBCF at 100°C. dphen1.com While effective, the recovery rates for isobutoxycarbonylation (92.3% to 150.6%) showed a wider variance compared to TBDMS derivatization (93.8% to 108.3%), suggesting the latter may offer greater consistency. dphen1.comnih.gov

Optimization of Derivatization Protocols and Conditions

Optimizing reaction conditions is crucial for achieving complete, reproducible, and rapid derivatization. Key parameters include the choice of reagent, solvent, temperature, and reaction time.

For Silylation:

Solvent Choice: As demonstrated with BSTFA, acetone can accelerate silylation reactions from over an hour to mere seconds, making it an excellent solvent choice for rapid sample throughput. nih.gov

Reaction Time and Temperature: While many silylation reactions with potent reagents proceed quickly at room temperature, heating can often shorten the required time, especially for less reactive or sterically hindered compounds. gcms.cz For instance, the derivatization of some amino acids with BSTFA requires heating at 125°C for 15 minutes. tcichemicals.com

Stability: To ensure the stability of derivatives for long-term storage, excess silylating reagent (e.g., BSTFA) can be hydrolyzed by adding a small amount of water, followed by drying with anhydrous sodium sulfate. nih.gov

For Acylation:

Temperature and Time: The optimization of the acetylation of chlorophenols was explored using an experimental design approach. nih.gov The study determined that optimal conditions for the headspace-solid-phase microextraction (HS-SPME) derivatization were an equilibrium/extraction temperature of 45°C and an extraction time of 25 minutes. nih.gov

The following tables summarize findings from studies on the derivatization of chlorophenols.

Table 1: Comparison of Derivatization Methods for Phenol (B47542) Analysis Use the interactive buttons to view data for each method.

Isobutoxycarbonylation TBDMS

Derivatization MethodRecovery RangeLinearity (Correlation Coefficient)
Tert-Butyldimethylsilyl (TBDMS)93.8% – 108.3%0.9908 – 0.9996
dphen1.comnih.gov

Table 2: Optimized Conditions for Chlorophenol Derivatization Use the interactive buttons to view data for each method.

Silylation Acetylation

MethodSolvent/MatrixOptimal TemperatureOptimal Time
Silylation (with BSTFA)AcetoneRoom Temperature15 seconds
nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(tert-butoxy)-3-chlorophenol in the laboratory?

  • Methodology : Synthesis typically involves sequential functionalization of phenol derivatives. For example:

Chlorination : Introduce the chlorine atom at the 3-position of phenol using electrophilic substitution (e.g., Cl₂/FeCl₃) under controlled conditions.

Etherification : Protect the hydroxyl group with a tert-butoxy group via nucleophilic substitution (e.g., tert-butyl bromide in the presence of a base like K₂CO₃).

Purification : Use column chromatography or recrystallization to isolate the product, validated by HPLC or GC-MS for purity >98% .

  • Critical factors : Monitor reaction temperatures to avoid tert-butyl group cleavage (common at >100°C) and use anhydrous conditions to prevent hydrolysis .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical workflow :

  • NMR spectroscopy : Confirm substituent positions via chemical shifts (e.g., tert-butyl protons at δ 1.2–1.4 ppm; aromatic protons at δ 6.8–7.5 ppm).
  • HPLC : Use a C18 column with UV detection (λ = 270 nm) to assess purity.
  • Mass spectrometry : Validate molecular weight (e.g., [M+H]⁺ = 216.1 m/z) .
    • Common pitfalls : Residual solvents (e.g., DCM) may skew NMR results; always perform vacuum drying before analysis .

Advanced Research Questions

Q. How does the tert-butoxy group influence the compound’s stability under varying thermal and pH conditions?

  • Thermal stability : The bulky tert-butoxy group increases steric hindrance, reducing thermal decomposition rates compared to smaller alkoxy analogs. Differential scanning calorimetry (DSC) shows decomposition onset at ~180°C .
  • pH-dependent behavior : The phenolic hydroxyl group (pKa ~9–10) remains protonated in neutral conditions but deprotonates in alkaline media, altering solubility. UV-Vis spectroscopy (as in ) can track spectral shifts during titration .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., pKa, solubility) for this compound?

  • Data reconciliation :

Control solvent polarity : Solubility discrepancies often arise from solvent choice (e.g., logP = 3.2 in octanol vs. 2.8 in DMSO). Use standardized solvents (e.g., USP buffers) for comparisons .

Temperature calibration : Dissociation constants (pKa) vary nonlinearly with temperature (see for analogous chlorophenols). Apply Van’t Hoff analysis to model temperature effects .

  • Case study : If pKa values conflict between studies, verify ionic strength adjustments (e.g., using Davies equation) and electrode calibration methods .

Q. How can regioselectivity challenges in derivatizing this compound be addressed?

  • Directed functionalization :

  • Electrophilic substitution : The 3-chloro group deactivates the ring, directing further substitutions to the 5-position. Use DFT calculations (e.g., Fukui indices) to predict reactivity .
  • Protection/deprotection : Temporarily mask the hydroxyl group with a silyl ether (e.g., TMSCl) to enable selective modifications at other positions .

Experimental Design & Safety

Q. What safety protocols are critical when handling this compound in high-temperature reactions?

  • PPE requirements : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure. PAC-2 (23 mg/m³) limits airborne exposure .
  • Waste management : Absorb spills with diatomaceous earth and dispose as halogenated waste (EPA code D003) .

Q. How to design degradation studies to assess environmental persistence of this compound?

  • Hydrolysis studies : Incubate in aqueous buffers (pH 4–10) at 25–50°C, monitoring degradation via LC-MS. The tert-butoxy group hydrolyzes slowly (t₁/₂ > 30 days at pH 7) .
  • Photolysis setup : Use UV lamps (λ = 254 nm) to simulate sunlight. Chlorophenol derivatives often form quinones or dimerize under UV .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.